1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Overview
Description
1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the carbonic anhydrase pathway. This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. By inhibiting this enzyme, the compound can disrupt this pathway and its downstream effects .
Result of Action
The compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind with certain proteins, influencing their function and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization events are essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRKMCAHDGVREI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.